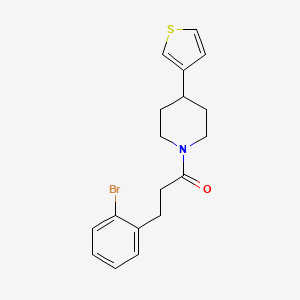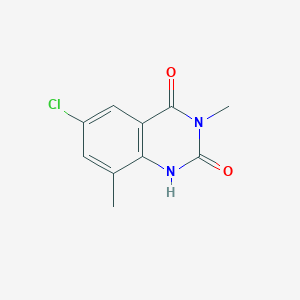
6-chloro-3,8-diméthyl-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Applications De Recherche Scientifique
6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been found to interact with various targets, including the sphingosine-1-phosphate receptor 2 (s1pr2) .
Mode of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more . The interaction of these compounds with their targets often leads to changes in cellular processes, potentially resulting in the observed therapeutic effects.
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the cyclization of 2-aminobenzamide with chloroacetic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various halogenated quinazoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-3,8-dimethyl-1H-quinazoline-2,4-dione
- 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione
- 6-chloro-8-methyl-1H-quinazoline-2,4-dione
Uniqueness
6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups at specific positions on the quinazoline ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific applications .
Propriétés
IUPAC Name |
6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-3-6(11)4-7-8(5)12-10(15)13(2)9(7)14/h3-4H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNGAZXXUUJCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)N(C2=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
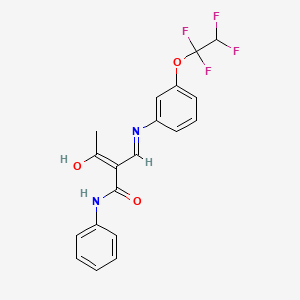
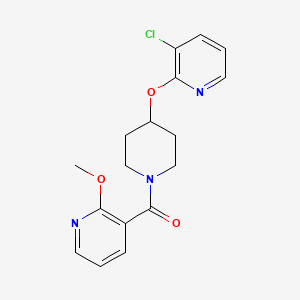
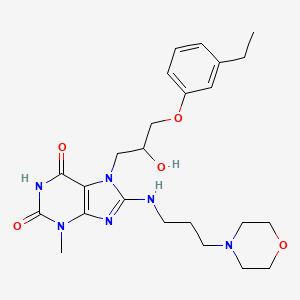
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2382651.png)
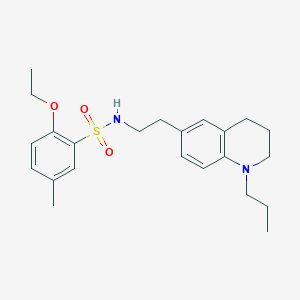
![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2382655.png)
![(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2382656.png)

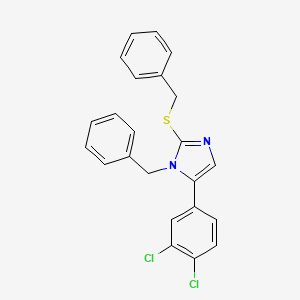

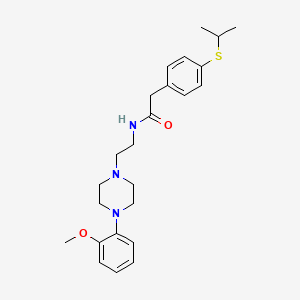
![8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2382665.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2382667.png)
